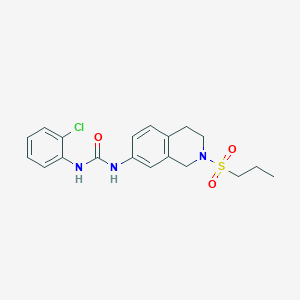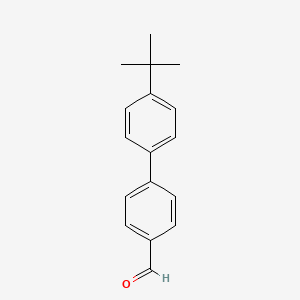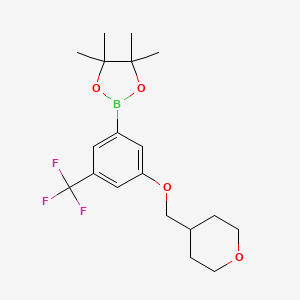
4-Methyl-1H-indole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1H-indole-6-carboxylic acid is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a benzene ring fused to a pyrrole ring. Indole derivatives are of significant interest due to their presence in many natural products and their diverse range of biological activities.
Synthesis Analysis
The synthesis of indole derivatives, including those with carboxylic acid functionalities, can be achieved through various methods. One such method is the carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions, which allow for the efficient synthesis of 3-substituted indoles in water . Another approach involves the Fischer-type indolization to create chloromethyl-indole-carboxylates, which are valuable synthetic intermediates . Additionally, a new synthesis route for 4-indolecarboxylic acid starts with the reduction of 3-nitrophthalimide, followed by a series of reactions leading to the desired product . A similar synthesis route is reported for the facile synthesis of 4-, 5-, and 6-indolecarboxylic acids from 2-bromoaniline derivatives .
Molecular Structure Analysis
The molecular structure of indole carboxylic acids has been studied using techniques such as single crystal X-ray diffraction and infrared spectroscopy. For example, the crystal and molecular structures of indole-2-carboxylic acid (ICA) have been determined, revealing that ICA molecules form planar ribbons held together by hydrogen bonds . The molecular structure of methyl 1-methyl-1H-indole-3-carboxylate, another indole derivative, shows that the molecule is planar and forms a sheet structure in the crystal packing .
Chemical Reactions Analysis
Indole carboxylic acids can undergo various chemical reactions. For instance, the aza-Friedel-Crafts products mentioned earlier can be transformed into various biologically active compounds . The chloromethyl-indole-carboxylates can be used as intermediates for further chemical transformations . The reactivity of these molecules can be explored through computational studies, such as those performed on methyl 5-methoxy-1H-indole-2-carboxylate, which include analyses of the molecule's electronic nature, reactivity, and non-linear optical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carboxylic acids can be characterized using spectroscopic methods. For example, the vibrational modes, electronic nature, and reactivity of methyl 5-methoxy-1H-indole-2-carboxylate have been studied using FT-IR, FT-Raman, UV, and NMR spectroscopy, as well as computational methods . These studies provide insights into the molecule's bonding structure, chemical descriptors, and potential applications in the development of biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Structural Analysis
- The study of 3-Carboxymethyl-1H-indole-4-carboxylic acid, a related compound, provides insights into the structural properties of carboxyl groups bonded to indole rings. This has implications for understanding the structural behavior of 4-Methyl-1H-indole-6-carboxylic acid in various applications, such as in crystallography and material science (Mao, 2011).
Chemical Synthesis
- Research on the synthesis of various indole carboxylic acids, including methods for creating indole-2-carboxylic acid, offers valuable knowledge for the synthesis of this compound. These methods are essential for pharmaceutical and chemical industries (Jiang et al., 2017).
Pharmaceutical Research
- Studies on indole alkaloids and derivatives, such as 1H-indole-3-carboxylic acid, provide a foundation for exploring the therapeutic potential of this compound in pharmaceutical research (Levy et al., 2000).
Materials Science
- The investigation into the electrodeposition, morphology, and capacitance performance of polyindole derivatives, like poly(indole-6-carboxylic acid), is significant for the development of advanced materials and electronic devices. This research can inform the applications of this compound in materials science (Ma et al., 2015).
Biochemical and Medicinal Studies
- Synthesis and characterization of indole-2-carboxylic acid derivatives, including studies on their biological activities, lay the groundwork for potential biomedical applications of this compound. This is particularly relevant in the context of antimicrobial and antifungal activities (Raju et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activity . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemische Analyse
Biochemical Properties
Indole derivatives, including 4-Methyl-1H-indole-6-carboxylic acid, have been found to interact with multiple receptors, aiding in the development of new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet .
Eigenschaften
IUPAC Name |
4-methyl-1H-indole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7(10(12)13)5-9-8(6)2-3-11-9/h2-5,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWGKZPWIMHYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)
![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)
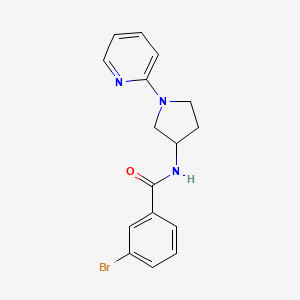

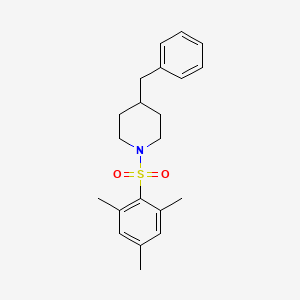

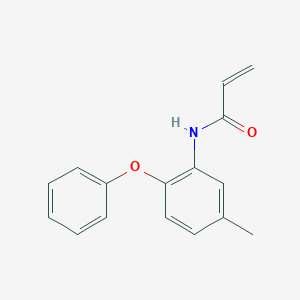
![5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3010308.png)
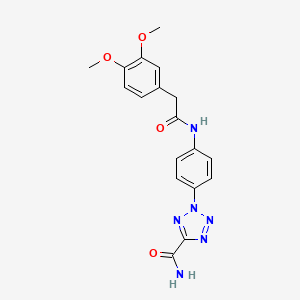
![8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3010311.png)
